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Compound of Interest

4-[(3-Bromobenzyl)oxy]benzoyl
Compound Name:

chloride
CAS No.: 1160250-01-0
Cat. No.: B1372409

Get Quote

Chemical Identity & Nomenclature Analysis

Topic: IUPAC Name for 4-[(3-Bromobenzyl)oxy]benzoyl chloride

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this
compound is constructed based on priority rules that dictate the parent chain, principal
functional group, and substituents.[1]

Nomenclature Breakdown

The name 4-[(3-Bromobenzyl)oxy]benzoyl chloride is derived as follows:
e Principal Functional Group: The acyl chloride group (

) takes precedence over ethers and halogens. Thus, the parent structure is benzoyl chloride.

* Numbering: The carbon atom of the benzene ring attached to the carbonyl group is
designated as position 1. The ring is numbered to give the substituents the lowest possible
locants.[2][3]
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o Substituent (Position 4): At the para position (4), there is an oxygen atom linking to a benzyl
group. This creates an oxy linkage.

o Sub-substituent: The benzyl group attached to the oxygen has a bromine atom. Numbering
the benzyl ring starts at the attachment point to the methylene (ngcontent-ng-c747876706=""
_nghost-ng-c4038370108="" class="inline ng-star-inserted">

) carbon. The bromine is at the meta position, or position 3. Hence: (3-bromobenzyl).

o Assembly:
o Group: (3-Bromobenzyl) + oxy

(3-Bromobenzyl)oxy

o Position: Attached at carbon 4 of the benzoyl chloride.[4][5]

o Final Name: 4-[(3-Bromobenzyl)oxy]benzoyl chloride.[6]

Attribute Detail

Molecular Formula

Molecular Weight ~325.59 g/mol

Core Scaffold Benzoyl Chloride

) - Acyl Chloride (Electrophile), Aryl Bromide
Key Functionalities ]
(Cross-coupling handle)

Strategic Utility in Drug Discovery[7]

This molecule is not merely a catalog reagent; it is a bifunctional building block highly valued in
medicinal chemistry. Its utility stems from its orthogonal reactivity profile:

o Immediate Derivatization (The "Warhead"): The acid chloride is highly reactive toward
nucleophiles (amines, alcohols, thiols), allowing for the rapid formation of amides or esters.
This is typically the first step in library synthesis.
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o Late-Stage Diversification (The "Handle"): The aryl bromide remains inert during standard
acylation conditions. However, it serves as an excellent handle for Palladium-catalyzed
cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) in subsequent steps, allowing
researchers to elaborate the "left-hand" side of the molecule after the core scaffold is
established.

Pharmacophore Relevance

The 3-bromobenzyl ether moiety is a known pharmacophore in several bioactive domains,

including:

e S1P1 Receptor Agonists: Benzyl ether derivatives have been explored for
immunomodulation [1].

» Anti-inflammatory Agents: The lipophilic ether linkage often improves membrane permeability

compared to polar alternatives.

Comprehensive Synthesis Protocol

The synthesis of 4-[(3-Bromobenzyl)oxy]benzoyl chloride is best approached via a
convergent 3-step pathway. This route maximizes yield and purity by avoiding the handling of
the unstable acid chloride until the final step.

Retrosynthetic Analysis (DOT Visualization)
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Target:
4-[(3-Bromobenzyl)oxy]benzoyl chloride

hlorination
(SOCI2)

Intermediate:
4-[(3-Bromobenzyl)oxy]benzoic acid

Intermediate:
Methyl 4-[(3-Bromobenzyl)oxy]benzoate

Williamson Ether Synthesis
(K2CO3, Acetone)

Starting Material 1:
Methyl 4-hydroxybenzoate

Starting Material 2:
3-Bromobenzyl bromide

Click to download full resolution via product page

Figure 1: Retrosynthetic disconnection showing the assembly from commercially available
phenols and benzyl halides.

Experimental Methodology
Step 1: Williamson Ether Synthesis

Objective: Formation of the ether linkage.

+ Reagents: Methyl 4-hydroxybenzoate (1.0 equiv), 3-Bromobenzyl bromide (1.1 equiv),
Potassium Carbonate (

, 2.0 equiv).

¢ Solvent: Acetone (Reagent grade) or DMF (for faster kinetics).
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e Protocol:
o Charge a round-bottom flask with Methyl 4-hydroxybenzoate and anhydrous Acetone.
o Add

and stir at room temperature for 15 minutes to facilitate deprotonation (Phenoxide
formation).

o Add 3-Bromobenzyl bromide dropwise.

o Reflux the mixture for 4—6 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the phenol
starting material disappears.

o Workup: Filter off the inorganic salts (

, EXCess

). Concentrate the filtrate under vacuum. Recrystallize the resulting solid from Ethanol to
obtain Methyl 4-[(3-bromobenzyl)oxy]benzoate.

Step 2: Ester Hydrolysis (Saponification)

Objective: Unmasking the carboxylic acid.
o Reagents: Ester intermediate (from Step 1), Lithium Hydroxide (

, 3.0 equiv).

e Solvent: THF:Water (3:1 mixture).

e Protocol:
o Dissolve the ester in THF. Add the agueous LiOH solution.
o Stir at

for 2—4 hours.
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o Workup: Acidify the reaction mixture carefully with 1M HCI to pH ~2. The carboxylic acid
product will precipitate.[7]

o Filter the white solid, wash with water, and dry in a vacuum oven at

to yield 4-[(3-Bromobenzyl)oxy]benzoic acid.

Step 3: Acyl Chloride Formation

Objective: Activation of the acid to the acid chloride.
o Reagents: Carboxylic acid intermediate (from Step 2), Thionyl Chloride (

, excess) OR Oxalyl Chloride (1.2 equiv) + DMF (cat.).

e Solvent: Dichloromethane (DCM) or Toluene (if using

reflux).

e Protocol:
o Setup: Flame-dried glassware under Argon/Nitrogen atmosphere.
o Suspend the carboxylic acid in dry DCM.

o Add Oxalyl Chloride dropwise, followed by 1 drop of DMF (Catalyst). Caution: Vigorous
gas evolution (

).

o Stir at room temperature for 2 hours until the solution becomes clear (indicating
consumption of the solid acid).

o lIsolation: Concentrate the solution in vacuo to remove solvent and excess chlorinating
agent.
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o Result: The residue is the target 4-[(3-Bromobenzyl)oxy]benzoyl chloride, typically a
yellow/off-white semi-solid or solid. Use immediately for the next step without further
purification.

Reactivity & Handling Guide
Stability Profile

» Moisture Sensitivity: High. Hydrolyzes back to the carboxylic acid upon exposure to
atmospheric moisture. Store under inert gas (Ar/N2) in a desiccator.

o Thermal Stability: Generally stable up to

, but distillation is not recommended due to the high boiling point and potential for ether
cleavage at extreme temperatures.

Analytical Characterization Expectations

When verifying the identity of the product, look for these key spectral signatures:

Technique Expected Signal Mechanistic Origin

~1775 C=0 stretch of Acyl Chloride

IR Spectrosco
P Py (shifted higher than acid/ester)

(Strong)

Benzylic

1HNMR 5.15 ppm (Singlet, 2H) protons (deshielded by
oxygen)
Aromatic protons ortho to the

1HNMR 8.05 ppm (Doublet, 2H - -

.05 ppm (Doublet, 2H) carbony! (highly deshielded)

Characteristic Bromine isotope
pattern (

MS (Mass Spec) M+ and [M+2]+ (1:1 ratio) )
)
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Reaction Workflow (DOT Visualization)

Byproducts:
— HCI (g), CO (g). CO2 (g)
Start: Reaction: S
Acid Interm.ediate Oxalyl Chloride/DCM
Cat. DMF . =TT T T T 3
Product: In situ usage >: Next Step: i
Acyl Chloride I Coupling with Amine/Alcohol !
_____________________

Click to download full resolution via product page

Figure 2: Activation workflow. Note the generation of gaseous byproducts which drives the
reaction to completion.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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